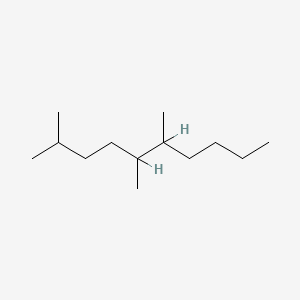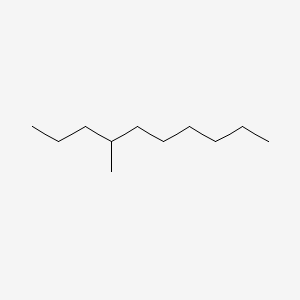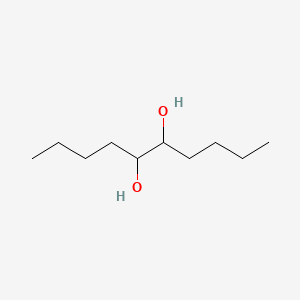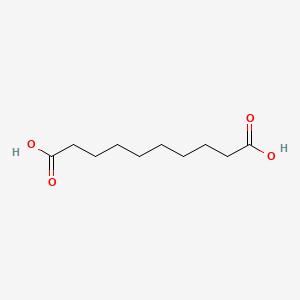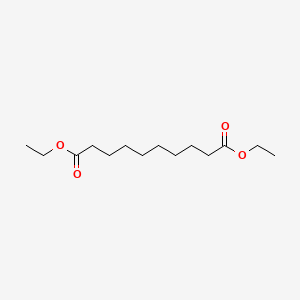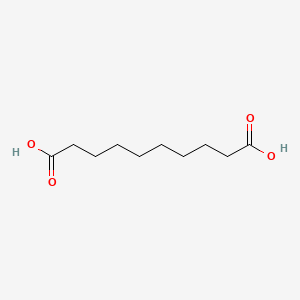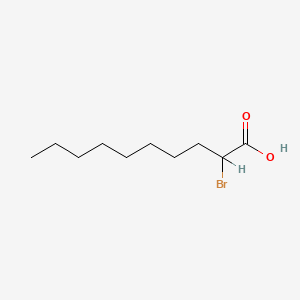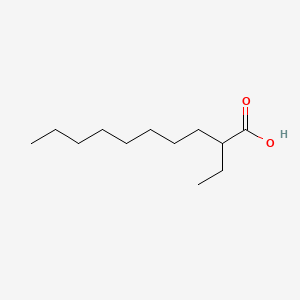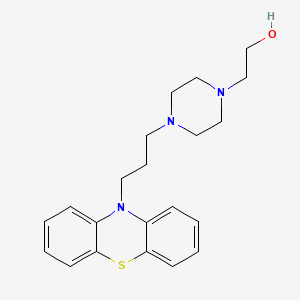
Dechloro perphenazine
Descripción general
Descripción
Dechloro perphenazine is a chemical compound that serves as the dechlorinated analogue of perphenazine. Perphenazine is a well-known antipsychotic medication used primarily to treat schizophrenia and severe nausea and vomiting. This compound retains similar pharmacological properties but lacks the chlorine atom present in perphenazine .
Aplicaciones Científicas De Investigación
Dechloro perphenazine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of dechlorination on pharmacological activity.
Biology: The compound is used in studies investigating the role of dopamine receptors in neurological disorders.
Medicine: this compound is explored for its potential use in treating psychiatric conditions and as an antiemetic.
Industry: It is used in the development of new antipsychotic drugs and as a reference standard in quality control .
Mecanismo De Acción
Target of Action
Dechloro perphenazine is the dechlorinated analogue of Perphenazine . It primarily targets the D2 dopamine receptors and the α-adrenergic receptors . These receptors play a crucial role in the regulation of neurotransmission in the brain.
Mode of Action
This compound acts as an antagonist at its primary targets. It binds to the dopamine D1 and D2 receptors , inhibiting their activity . This blockage of dopamine receptors is predominantly responsible for its anti-emetic effect, which is achieved through the inhibition of dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone and vomiting centre . This compound also binds to the alpha-adrenergic receptor .
Pharmacokinetics
Its parent compound, perphenazine, is known to be extensively metabolized in the liver via sulfoxidation, hydroxylation, dealkylation, and glucuronidation . The metabolites are primarily excreted in the urine. Genetic polymorphisms in the CYP2D6 enzyme can affect the metabolism of Perphenazine, leading to variations in plasma concentrations among individuals . It is plausible that this compound may have similar ADME properties.
Result of Action
The antagonistic action of this compound on dopamine and α-adrenergic receptors can result in a variety of molecular and cellular effects. For instance, the inhibition of dopamine D2 receptors can help manage symptoms of psychotic disorders . Additionally, the blockage of dopamine receptors in the chemoreceptor trigger zone and vomiting centre can control severe nausea and vomiting .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the individual’s genetic makeup, such as polymorphisms in the CYP2D6 enzyme that can affect drug metabolism . Other factors like diet, age, sex, and concomitant medications can also impact the drug’s action and efficacy.
Análisis Bioquímico
Biochemical Properties
Dechloro perphenazine interacts with various enzymes and proteins in the body. It primarily binds to dopamine D1 and D2 receptors, inhibiting their activity . This interaction is crucial in its role as an antipsychotic, as it helps regulate dopamine levels in the brain .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting certain chemicals in the brain . For instance, it has been found to actively combat cells of a difficult-to-treat form of acute lymphoblastic leukemia (ALL) by turning on a cancer-suppressing enzyme called PP2A .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. It binds to dopamine D1 and D2 receptors, inhibiting their activity . The anti-emetic effect of this compound is due predominantly to blockage of the dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone and vomiting center .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that modest dosages of perphenazine are effective and that it is associated with lower metabolic risk than many second-generation antipsychotics
Metabolic Pathways
This compound is metabolized in the body through various pathways. It is known to be a substrate of the CYP2D6 enzyme , which plays a significant role in the metabolism of many drugs. The interaction of this compound with this enzyme can influence its overall effect in the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dechloro perphenazine involves the removal of the chlorine atom from perphenazine. This can be achieved through various chemical reactions, including reductive dechlorination. The process typically involves the use of reducing agents such as sodium borohydride or catalytic hydrogenation under specific conditions .
Industrial Production Methods: Industrial production of this compound follows a similar pathway to its laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions: Dechloro perphenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can further modify the structure, potentially leading to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products: The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted derivatives .
Comparación Con Compuestos Similares
Perphenazine: The chlorinated analogue of dechloro perphenazine, used as an antipsychotic.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: A more potent phenothiazine antipsychotic with a longer duration of action
Uniqueness: this compound is unique due to the absence of the chlorine atom, which may result in different pharmacokinetic and pharmacodynamic properties compared to its chlorinated counterparts. This structural difference can influence its binding affinity to various receptors and its overall therapeutic efficacy .
Propiedades
IUPAC Name |
2-[4-(3-phenothiazin-10-ylpropyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c25-17-16-23-14-12-22(13-15-23)10-5-11-24-18-6-1-3-8-20(18)26-21-9-4-2-7-19(21)24/h1-4,6-9,25H,5,10-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUZVPIJXZDXLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3533-97-9 | |
| Record name | Dechloro perphenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003533979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DECHLORO PERPHENAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725URK91YR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


